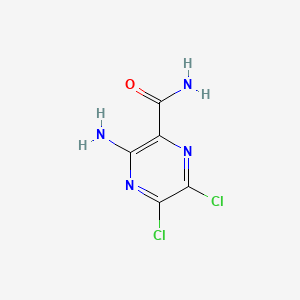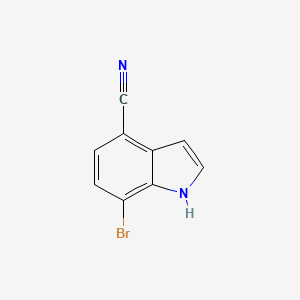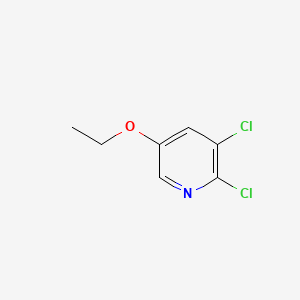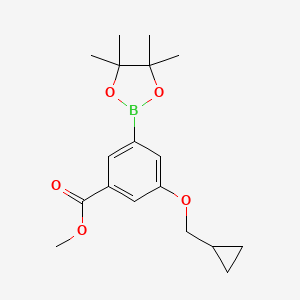
4-tert-butoxyisophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butoxyisophthalonitrile: is an organic compound with the molecular formula C12H12N2O . It is a derivative of isophthalonitrile, where a tert-butoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butoxyisophthalonitrile typically involves the following steps:
Starting Material: The process begins with isophthalonitrile.
Substitution Reaction: The isophthalonitrile undergoes a substitution reaction with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-tert-Butoxyisophthalonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted isophthalonitrile derivatives.
Applications De Recherche Scientifique
4-tert-Butoxyisophthalonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-tert-butoxyisophthalonitrile involves its interaction with various molecular targets. The tert-butoxy group can enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The nitrile groups can interact with enzymes and other proteins, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Isophthalonitrile: The parent compound without the tert-butoxy group.
4-tert-Butylisophthalonitrile: A similar compound with a tert-butyl group instead of a tert-butoxy group.
4-tert-Butylphthalonitrile: Another derivative with a tert-butyl group on a different position of the benzene ring.
Uniqueness: 4-tert-Butoxyisophthalonitrile is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable intermediate in organic synthesis and material science.
Propriétés
Numéro CAS |
166976-22-3 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-5-4-9(7-13)6-10(11)8-14/h4-6H,1-3H3 |
Clé InChI |
ZZGBUVBSBRGIFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N |
Synonymes |
4-tert-butoxyisophthalonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



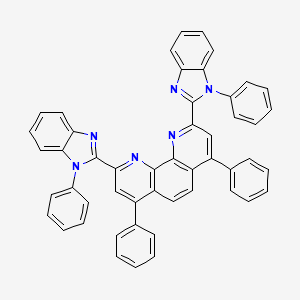
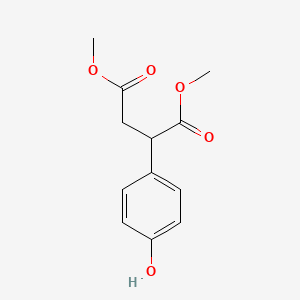
![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
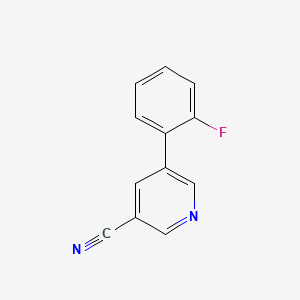

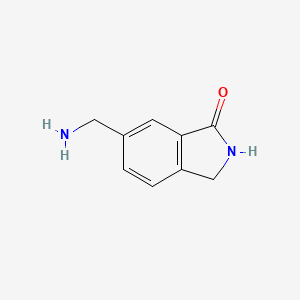
![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
